molecular formula C9H11ClN2O3S2 B11824658 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol

3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol

Cat. No.: B11824658
M. Wt: 294.8 g/mol
InChI Key: AZXGEUNNEWIJMF-UHFFFAOYSA-N
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Description

3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11ClN2O3S2 and a molecular weight of 294.8 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a morpholinosulfonyl group, and a thiol group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, morpholinosulfonyl, and thiol groups. One common synthetic route involves the reaction of 3-chloropyridine with morpholine and sulfonyl chloride under controlled conditions to form the morpholinosulfonyl derivative . The thiol group is then introduced through a nucleophilic substitution reaction using thiol reagents . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their activity and function. The morpholinosulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Chloro-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11ClN2O3S2

Molecular Weight

294.8 g/mol

IUPAC Name

3-chloro-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione

InChI

InChI=1S/C9H11ClN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16)

InChI Key

AZXGEUNNEWIJMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Cl

Origin of Product

United States

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